
(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid” is a chemical compound with the formula C₁₀H₁₇NO₄ . It is also known as Pyrrolidine-3-carboxylic acid, N-BOC protected .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The carboxylic acid group (-COOH) and the tert-butoxycarbonyl group (BOC) are attached to the pyrrolidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.25 g/mol and a melting point range of 133 to 138 °C . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Research by Rajalakshmi et al. (2013) on a related compound, N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, provides insights into the molecular structure, demonstrating how the pyrrolidine ring adopts specific conformations. This structural information is crucial for understanding molecular interactions in larger complexes (Rajalakshmi et al., 2013).
Synthetic Chemistry
The compound has been used in synthetic chemistry to develop novel methodologies for creating amino acid derivatives, as demonstrated by Leban and Colson (1996). Their work on the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides highlights the synthetic versatility of tert-butyloxycarbonyl-protected amino acids (Leban & Colson, 1996).
Medicinal Chemistry
Wang et al. (2001) discovered potent inhibitors of influenza neuraminidase containing pyrrolidine cores, showcasing the importance of such compounds in the development of antiviral drugs. This research underscores the compound's relevance in designing molecules with significant biological activity (Wang et al., 2001).
Materials Science and Bioconjugation
Bischof et al. (2013) explored the synthesis and photoinduced CO-release studies of functionalized ruthenium(II) polypyridyl complexes, highlighting the potential for developing carbon monoxide-releasing molecules (CORMs) for therapeutic applications. This research points to the utility of (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid derivatives in creating bioconjugates for biosensing and biomedical applications (Bischof et al., 2013).
Organic Reactions and Mechanisms
Research by Rossi et al. (2007) on the reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines demonstrated the compound's role in the divergent synthesis of heterocyclic compounds. This study provides valuable insights into reaction mechanisms and synthetic strategies involving (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid derivatives (Rossi et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLURLWWCZBOQG-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CCNC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)
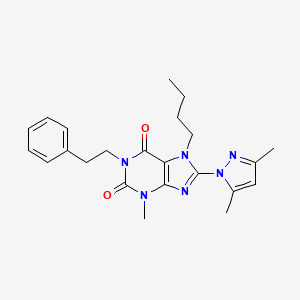
![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)
![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)
![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)
![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)
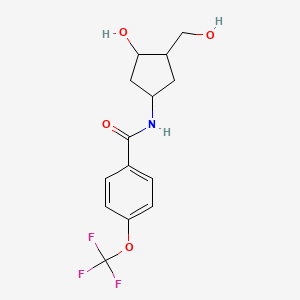
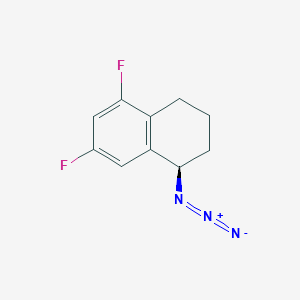
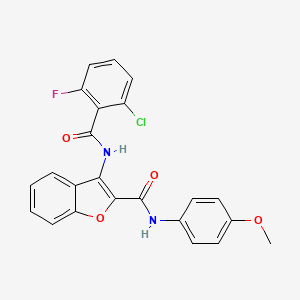
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2829229.png)
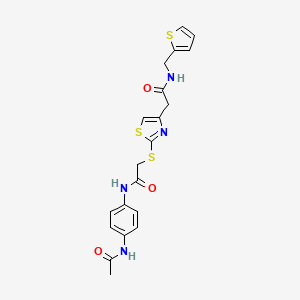
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2829232.png)